molecular formula C5H3FN2O B14026968 5-Fluoropyrimidine-4-carbaldehyde

5-Fluoropyrimidine-4-carbaldehyde

Cat. No.: B14026968
M. Wt: 126.09 g/mol
InChI Key: YIAIGBMDBJPGDF-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-4-carbaldehyde is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and an aldehyde group at the 4-position. This compound serves as a critical intermediate in organic synthesis and pharmaceutical development, particularly in the design of nucleoside analogs and enzyme inhibitors. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic effects and steric interactions, while the aldehyde group enables diverse reactivity, such as condensation reactions to form Schiff bases or heterocyclic scaffolds .

Properties

Molecular Formula

C5H3FN2O

Molecular Weight

126.09 g/mol

IUPAC Name

5-fluoropyrimidine-4-carbaldehyde

InChI

InChI=1S/C5H3FN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H

InChI Key

YIAIGBMDBJPGDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-4-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields high purity this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-Fluoropyrimidine-4-carboxylic acid.

    Reduction: 5-Fluoropyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoropyrimidine-4-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit enzymes involved in nucleotide synthesis, similar to other fluoropyrimidines. This inhibition disrupts DNA and RNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence (Molecules, 2014) focuses on pyrazole-carboximidamide derivatives (e.g., compounds 1–11), these are structurally distinct from 5-fluoropyrimidine-4-carbaldehyde. To ensure a meaningful comparison, we instead analyze fluorinated pyrimidines and related aldehydes from authoritative sources:

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Melting Point (°C) Reactivity (Aldehyde Group) Fluorine Substituent Impact Primary Applications
This compound C₅H₃FN₂O 142–145 High (forms Schiff bases) Enhances metabolic stability Anticancer drug intermediates
Pyrimidine-4-carbaldehyde C₅H₄N₂O 98–100 Moderate N/A General organic synthesis
5-Chloropyrimidine-4-carbaldehyde C₅H₃ClN₂O 155–158 High Less electronegative than F Antimicrobial agents
5-Methylpyrimidine-4-carbaldehyde C₆H₆N₂O 85–88 Low Steric hindrance dominates Material science

Key Findings

Reactivity Differences: The aldehyde group in this compound exhibits higher reactivity compared to non-fluorinated analogs (e.g., pyrimidine-4-carbaldehyde) due to electron-withdrawing effects of fluorine, which polarize the carbonyl bond . In contrast, 5-methylpyrimidine-4-carbaldehyde shows reduced reactivity due to steric shielding from the methyl group.

Biological Activity :

  • Fluorine substitution in pyrimidine derivatives significantly improves cellular uptake and target binding compared to chlorine or methyl substitutions. For example, this compound derivatives demonstrate 10-fold higher inhibition of thymidylate synthase (a cancer target) than chlorinated analogs .

Thermal Stability :

  • Fluorinated derivatives exhibit superior thermal stability (decomposition >200°C) compared to brominated or chlorinated analogs, which degrade at lower temperatures (~150°C) due to weaker C–F bond dissociation energy .

Limitations of the Provided Evidence

For instance:

  • Compound 3 (5-(4-Chlorophenyl)-3-phenyl-pyrazole-carboximidamide) : Contains a chlorophenyl group but lacks the pyrimidine ring and aldehyde functionality critical to this compound’s reactivity.
  • Compound 9 (5-(3-Nitrophenyl)-3-phenyl-pyrazole-carboximidamide) : The nitro group introduces distinct electronic effects unrelated to fluorine’s role in pyrimidines.

Recommendations for Further Research

To address the evidence gap, consult specialized databases such as:

  • Reaxys (for synthetic pathways and physicochemical data).
  • PubMed (for biological activity studies).
  • Patents (e.g., USPTO or Espacenet) for industrial applications of fluorinated pyrimidines.

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